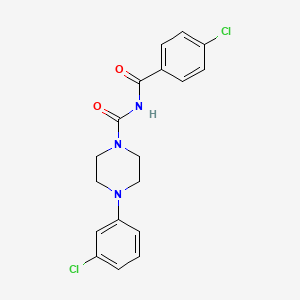![molecular formula C16H23N3O2 B5465565 3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
作用機序
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and activates potassium channels, leading to hyperpolarization of the cell membrane. DPCPX blocks the binding of adenosine to the A1 receptor, preventing the downstream signaling cascade.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which may be relevant to its potential therapeutic effects in Parkinson's disease. DPCPX has also been shown to reduce the severity of ischemic injury in the heart and brain, possibly by reducing inflammation and oxidative stress.
実験室実験の利点と制限
DPCPX is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its relatively low potency and solubility can make it challenging to use in some experimental settings. Additionally, its high cost may limit its use in some labs.
将来の方向性
There are several potential future directions for research on DPCPX. For example, it may be useful to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms underlying the cardioprotective effects of DPCPX and other adenosine A1 receptor antagonists. Finally, the development of more potent and selective adenosine A1 receptor antagonists may enable more precise manipulation of this receptor in various experimental settings.
合成法
The synthesis of DPCPX involves several steps, including the reaction of 3,9-diazaspiro[5.5]undecane with isatoic anhydride, followed by the reaction of the resulting product with 2-pyridinecarboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid. The yield of DPCPX is typically around 20%.
科学的研究の応用
DPCPX has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, it has been used to study the effects of adenosine A1 receptor activation on cardiac function, neuronal activity, and inflammation. DPCPX has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
特性
IUPAC Name |
3-(3,9-diazaspiro[5.6]dodecane-9-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-14-13(3-1-8-18-14)15(21)19-11-2-4-16(7-12-19)5-9-17-10-6-16/h1,3,8,17H,2,4-7,9-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHJLJCGUNTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCN(C1)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)
![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)

![N-cyclopentyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465525.png)


![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5465540.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)
![4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline](/img/structure/B5465571.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)